6-Chloronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
6-chloronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQXVVVODVCZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloronaphthalene 2 Sulfonamide and Its Derivatives
Synthesis of Substituted Naphthalene (B1677914) Sulfonamide Derivatives
The derivatization of 6-chloronaphthalene-2-sulfonamide at the nitrogen atom opens up a vast chemical space for the development of new compounds with tailored properties.
N-Alkylation and N-Arylation Strategies
The nitrogen atom of the sulfonamide group can be readily functionalized through N-alkylation and N-arylation reactions.
N-Alkylation typically involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. The choice of base and solvent can significantly influence the reaction's efficiency. For instance, potassium hydroxide (B78521) in ionic liquids has been shown to be an effective system for the N-alkylation of N-monosubstituted sulfonamides. rsc.org Another approach utilizes alcohols as alkylating agents in the presence of an iridium catalyst. organic-chemistry.org
N-Arylation can be achieved using various methods, including copper-catalyzed reactions with arylboronic acids (Chan-Lam coupling). These reactions can be performed in water under aerobic conditions, offering a more environmentally benign approach. nih.gov
| Sulfonamide | Alkylating/Arylating Agent | Catalyst/Base | Product | Reference |
| Aryl sulfonamide | Alkyl halide | KOH | N-Alkyl aryl sulfonamide | rsc.org |
| Aryl sulfonamide | Alcohol | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | N-Alkyl aryl sulfonamide | organic-chemistry.org |
| Aryl sulfonamide | Phenylboronic acid | Cu(OAc)₂·H₂O | N-Phenyl aryl sulfonamide | nih.gov |
Cross-Coupling Methodologies for C-N Bond Formation
Modern cross-coupling reactions provide powerful tools for the synthesis of N-substituted sulfonamides, offering high efficiency and broad substrate scope.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are widely employed for the formation of C-N bonds. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. This methodology allows for the N-arylation of sulfonamides under relatively mild conditions and with high functional group tolerance. nih.gov
| Aryl Halide/Triflate | Sulfonamide | Palladium Catalyst | Ligand | Base | Product | Reference |
| Aryl bromide/chloride | Methanesulfonamide | Pd(OAc)₂ | Buchwald-type phosphine | K₂CO₃ | N-Aryl methanesulfonamide | nih.gov |
| Aryl sulfonate | NH-sulfoximine | Pd(OAc)₂ | MeO-CM-phos | Cs₂CO₃ | N-Aryl sulfoximine |
Nickel-Catalyzed Reactions
The formation of the C–N bond in aryl sulfonamides is a cornerstone of many synthetic endeavors in medicinal chemistry. While palladium-catalyzed Buchwald-Hartwig amination has been a dominant strategy, nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative for the sulfonamidation of aryl halides. nih.govprinceton.edu These methods provide access to a wide array of N-aryl and N-heteroaryl sulfonamides. nih.gov
A significant advancement in this area is the use of photosensitized nickel catalysis. princeton.edunih.gov This dual catalysis process enables the coupling of sulfonamides with aryl halides under mild conditions. The proposed mechanism initiates with the oxidative addition of a Ni(0) complex to the aryl halide (such as a chloronaphthalene derivative) to form a Ni(II)-aryl complex. nih.gov Subsequent ligand exchange with the sulfonamide and deprotonation leads to a Ni(II)-aryl amido intermediate. nih.gov In the photosensitized variant, this intermediate is believed to enter a triplet excited state, from which C–N bond reductive elimination occurs to yield the desired N-aryl sulfonamide product. nih.govprinceton.edu
This technology has demonstrated broad applicability, tolerating a variety of aryl and heteroaryl sulfonamides as well as a range of alkyl sulfonamides. princeton.edu The reactions are often efficient, providing good to excellent yields. For instance, the synthesis of the B-Raf kinase inhibitor dabrafenib (B601069) utilized a photosensitized nickel cross-coupling between 2,6-difluorobenzenesulfonamide (B1200098) and an aryl bromide precursor, showcasing the method's utility in complex molecule synthesis without the need for protecting groups. princeton.edu
Another approach involves the nickel-catalyzed coupling of aryl boronic acids with sulfonamides. This method expands the range of accessible starting materials for synthesizing biaryl sulfonamides and other complex sulfonamide-containing structures. researchgate.netacs.org
Table 1: Examples of Nickel-Catalyzed Sulfonamidation of Aryl Halides This table is representative of the general reaction scope and not specific to this compound.
| Aryl Halide | Sulfonamide | Catalyst System | Yield (%) |
| 4-Bromotoluene | Benzenesulfonamide | NiCl2·glyme / Ir photocatalyst | 95 |
| 1-Bromo-4-methoxybenzene | Methanesulfonamide | NiCl2·glyme / Ir photocatalyst | 99 |
| 2-Bromopyridine | Ethanesulfonamide | NiCl2·glyme / Ir photocatalyst | 85 |
| 4-Bromoacetophenone | p-Toluenesulfonamide | NiCl2·glyme / Ir photocatalyst | 78 |
Data sourced from studies on photosensitized nickel catalysis. princeton.edu
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like sulfonamide derivatives in a single step from three or more reactants. These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. rsc.orgthieme-connect.com
One notable MCR approach involves the reaction of a zwitterion, generated from dialkyl acetylenedicarboxylate (B1228247) and an isocyanide, with a sulfonamide. rsc.orgacs.org This three-component reaction can be performed in water, an environmentally benign solvent, without the need for any activation, to produce ketenimine sulfonamide derivatives. rsc.org These intermediates can then be hydrolyzed to yield bifunctional sulfonamide-amide compounds. rsc.org The versatility of isocyanide-based MCRs allows for the creation of extensive compound libraries. thieme-connect.com
Another strategy involves the copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium pyrosulfite (K₂S₂O₅). thieme-connect.com This method provides a direct route to sulfonamides with broad functional group tolerance. thieme-connect.com Mechanochemical methods have also been developed, for example, using a palladium-catalyzed three-component coupling of aryl bromides, amines, and K₂S₂O₅, which represents a novel green synthesis approach. thieme-connect.com
These MCRs provide powerful tools for constructing sulfonamide-containing scaffolds that are prevalent in pharmaceuticals and agrochemicals. thieme-connect.comthieme-connect.com
Oxidation of Sulfinamides to Sulfonamides
The oxidation of sulfinamides presents an alternative and valuable route to sulfonamides. This method is particularly useful as it avoids the use of often hazardous and unstable reagents like sulfonyl chlorides. organic-chemistry.org The general strategy involves the synthesis of a sulfinamide intermediate, which is then oxidized to the corresponding sulfonamide.
A common approach begins with the reaction of thiols with amines. rsc.org The oxidative coupling of these two readily available starting materials can directly yield sulfenamides, which can be further oxidized to sulfinamides and subsequently to sulfonamides. rsc.org The choice of oxidant and reaction conditions determines the final oxidation state.
Various oxidizing agents can be employed for the conversion of sulfinamides to sulfonamides. One established method involves the reaction of methyl sulfinates with lithium amides to form the sulfinamide, followed by oxidation. organic-chemistry.org N-Chlorosuccinimide (NCS) has been used as a halogenating agent to activate sulfinamides for subsequent reaction with amines to form sulfonimidamides, which are structural analogs of sulfonamides. nih.govnih.gov More direct oxidation of the sulfur center in sulfinamides to the hexavalent state of sulfonamides is a key transformation. For instance, N-hydroxyphthalimide (NHPI) has been used to mediate the oxidation of sulfonamides to N-sulfonylimines under mild conditions, showcasing the reactivity of the sulfonamide group itself. mdpi.com The direct oxidation of a sulfinamide to a sulfonamide completes the synthesis from the sulfinyl precursor. rsc.org
Table 2: Reagents for Sulfur Oxidation in Sulfonamide Synthesis
| Precursor | Oxidizing System | Product Type |
| Thiol / Amine | Air / O₂ | Sulfonamide |
| Sulfinamide | Various Oxidants | Sulfonamide |
| Sulfonamide | N-Hydroxyphthalimide / PhI(OAc)₂ | N-Sulfonylimine |
This table summarizes general oxidative strategies. rsc.orgmdpi.com
Regioselective Synthesis Challenges and Solutions for Chloronaphthalene Sulfonamides
The synthesis of specific isomers of substituted naphthalenes, such as this compound, presents significant regioselectivity challenges. The direct sulfonation of 2-chloronaphthalene (B1664065) is a known method for producing the precursor 6-chloronaphthalene-2-sulfonic acid, but this approach often leads to the formation of unwanted isomers, making the isolation of a high-purity product difficult. google.com
One established, albeit sometimes low-yielding, pathway to circumvent this issue involves a multi-step sequence starting from a regiochemically defined precursor. For example, 6-amino-2-naphthalenesulfonic acid can be converted to 6-chloro-2-naphthalenesulfonic acid via a Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with a copper(I) chloride source. google.com The resulting sulfonic acid is then chlorinated (e.g., using thionyl chloride or phosphorus pentachloride) to give 6-chloronaphthalene-2-sulfonyl chloride, the direct precursor to the desired sulfonamide. google.com While this method ensures the correct substitution pattern, historical reports have noted that yields can be low, around 24%. google.com
Modern synthetic strategies offer solutions to these regioselectivity problems. The use of directing groups in catalytic reactions is a powerful tool. For instance, scaffolding ligands have been successfully employed to achieve highly regioselective hydroformylation of allylic sulfonamides, demonstrating the principle of catalyst control over regiochemistry. nih.gov While not directly applied to naphthalene sulfonation, this concept points toward advanced catalytic approaches that could overcome the inherent reactivity patterns of the naphthalene core.
Furthermore, cascade reactions starting from specifically synthesized precursors can provide access to complex sulfonamide derivatives with high regiocontrol. nih.gov By designing a synthesis that builds the substituted naphthalene ring system or introduces the functional groups in a controlled sequence, chemists can avoid the problematic electrophilic substitution step on an already substituted naphthalene.
Spectroscopic and Structural Elucidation of 6 Chloronaphthalene 2 Sulfonamide and Analogues
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization
Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule. The infrared (IR) spectrum of a compound provides information about the characteristic vibrations of its bonds. For 6-Chloronaphthalene-2-sulfonamide, the key functional groups are the naphthalene (B1677914) ring, the sulfonamide group (-SO₂NH₂), and the C-Cl bond.
The sulfonamide group gives rise to several distinct and strong absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. nih.govchemscene.com The N-H stretching vibrations of the primary sulfonamide appear as two bands in the region of 3390-3250 cm⁻¹. chemscene.com Furthermore, the S-N stretching vibration is expected around 915-895 cm⁻¹. nih.gov
The aromatic naphthalene moiety is characterized by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1400 cm⁻¹ range. The substitution pattern on the naphthalene ring influences the exact position of these peaks. The C-Cl stretching vibration for a chloronaphthalene is typically found in the lower frequency region of the spectrum.
Based on the ATR-FTIR spectrum of the analogue, naphthalene-2-sulfonamide (B74022), the following characteristic peaks are observed and can be used to infer the spectrum of the chlorinated derivative. nih.gov
Table 1: Experimental FTIR Data for Naphthalene-2-sulfonamide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3388, 3287 | N-H stretching | -SO₂NH₂ |
| 3065 | Aromatic C-H stretching | Naphthalene C-H |
| 1595, 1498 | Aromatic C=C stretching | Naphthalene ring |
| 1330 | Asymmetric S=O stretching | -SO₂NH₂ |
| 1155 | Symmetric S=O stretching | -SO₂NH₂ |
| 905 | S-N stretching | -SO₂NH₂ |
Data sourced from Bio-Rad Laboratories, Inc. as presented on PubChem. nih.gov
For this compound, these values would be very similar, with the addition of a C-Cl stretching band and slight shifts in the naphthalene ring vibrations due to the electronic influence of the chlorine atom. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the naphthalene ring system. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the complete structure of this compound can be assigned.
¹H NMR Spectral Analysis
The ¹H NMR spectrum reveals the environment of each proton in the molecule. The sulfonamide group's -NH₂ protons typically appear as a broad singlet. chemscene.com The aromatic region would show signals for the six protons on the substituted naphthalene ring.
For the parent naphthalene-2-sulfonamide, the aromatic protons resonate in a complex pattern between approximately 7.5 and 8.5 ppm. nih.gov In this compound, the introduction of the chlorine atom at the C6 position breaks the symmetry of the unsubstituted ring, leading to distinct signals for each of the six aromatic protons. The electron-withdrawing nature of both the chloro and sulfonamide groups will deshield the protons, causing them to appear at a relatively high chemical shift. Protons on the same ring as the sulfonamide group (H1, H3) and the chlorinated ring (H5, H7, H8) will exhibit characteristic splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons. The proton ortho to the sulfonamide group (H1) is expected to be the most deshielded.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -NH₂ | 7.0 - 7.5 | broad singlet |
| Aromatic Protons | 7.6 - 8.6 | multiplet |
Predictions are based on data for naphthalene-2-sulfonamide and 2-chloronaphthalene (B1664065). nih.gov
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This compound has 10 carbon atoms in its naphthalene skeleton, all of which are in different electronic environments and should, in principle, give rise to 10 distinct signals.
The carbons directly attached to the electron-withdrawing sulfonamide group (C2) and the chlorine atom (C6) are expected to be significantly influenced. The C2 carbon will be deshielded, appearing at a downfield chemical shift. The C6 carbon signal will also be shifted due to the electronegative chlorine. The remaining eight aromatic carbons will resonate in the typical range for naphthalene systems, generally between 120 and 140 ppm. The quaternary carbons (C2, C4a, C6, C8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~140 |
| C6 | ~133 |
| Other Aromatic CH | 122 - 130 |
| Other Quaternary C | 132 - 138 |
Predictions are based on data for naphthalene sulfonates and 2-chloronaphthalene.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₈ClNO₂S), the calculated monoisotopic mass is approximately 256.99 g/mol .
The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value. A crucial feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive confirmation of the presence of one chlorine atom.
The fragmentation pattern would likely involve the loss of the sulfonamide group or parts of it. Common fragmentation pathways for sulfonamides include the cleavage of the C-S and S-N bonds. Expected fragment ions would correspond to the loss of ·NH₂ (m/z ~241), SO₂ (m/z ~193), and the ·SO₂NH₂ radical, leading to a chloronaphthyl cation (m/z ~161). The mass spectrum of the analogue naphthalene-2-sulfonamide shows a molecular ion at m/z 207 and a major fragment at m/z 127, corresponding to the naphthyl cation. nih.gov
X-ray Crystallography for Solid-State Structural Determination
Analysis of Molecular Conformation and Geometric Parameters
The geometry of the sulfonamide group is well-characterized. The S-N bond length is typically around 1.63 Å, and the S-C bond length is approximately 1.76 Å. The O-S-O bond angle is generally in the range of 118-120°, while the N-S-O and N-S-C angles are around 106-108°. nih.gov
Table 4: Typical Geometric Parameters for Aromatic Sulfonamide Groups
| Parameter | Typical Value |
|---|---|
| S-N Bond Length | 1.61 - 1.65 Å |
| S-O Bond Length | 1.42 - 1.45 Å |
| S-C Bond Length | 1.75 - 1.78 Å |
| O-S-O Bond Angle | 118 - 121° |
| N-S-C Bond Angle | 106 - 109° |
Data from a crystallographic study of six sulfonamide derivatives. nih.gov
In the solid state, the conformation is heavily influenced by intermolecular interactions, particularly hydrogen bonding. The NH₂ protons of the sulfonamide group act as hydrogen bond donors, while the sulfonyl oxygens act as acceptors. This typically leads to the formation of hydrogen-bonded dimers or chain-like structures, which stabilize the crystal packing. nih.gov The planar naphthalene rings are likely to engage in π-π stacking interactions, further influencing the supramolecular architecture.
Crystal Packing and Unit Cell Architecture
The precise crystal packing and unit cell architecture of this compound have not been reported in publicly accessible crystallographic databases. However, a comprehensive understanding of its expected solid-state structure can be inferred from the well-documented crystal engineering principles of sulfonamides and the analysis of closely related analogues. The arrangement of molecules in the crystalline lattice is dictated by a combination of strong and weak intermolecular interactions, which collectively determine the final three-dimensional architecture.
General principles governing the crystal structures of sulfonamides indicate that their molecular packing is predominantly driven by robust intermolecular hydrogen bonds and π-π stacking interactions. nih.gov The sulfonamide moiety is a potent hydrogen bond donor (N-H) and acceptor (S=O), facilitating the formation of predictable supramolecular synthons.
While specific data for this compound is unavailable, the crystallographic data for a related naphthalene sulfonamide derivative, (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid, provides valuable insights into the potential packing motifs.
Table 1: Crystallographic Data for (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₁₅H₁₇NO₄S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.5006 (3) |
| b (Å) | 13.7638 (8) |
| c (Å) | 20.2148 (14) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1530.45 (16) |
| Z | 4 |
In the crystal structure of (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid, the molecules are interconnected through hydrogen bonds involving the carboxylic acid and sulfonamide groups, leading to the formation of specific ring motifs. nih.govresearchgate.net This analogue, although a naphthalene-1-sulfonamide (B86908) derivative with an additional chiral substituent, underscores the importance of the sulfonamide group in directing the crystal packing.
Computational Chemistry and Theoretical Investigations of 6 Chloronaphthalene 2 Sulfonamide
Density Functional Theory (DFT) Calculations
No specific data is available in the searched literature for DFT calculations performed on 6-Chloronaphthalene-2-sulfonamide.
Detailed information on the electronic structure and optimized geometry of this compound from DFT calculations is not present in the available literature.
There are no published studies that predict the UV-Vis or IR spectroscopic properties of this compound using DFT.
An MESP surface analysis for this compound has not been reported in the scientific literature.
Molecular Modeling and Docking Studies
No specific molecular modeling or docking studies for this compound have been found in the available research.
There is no information available regarding the molecular interactions of this compound with any target receptors or other chemical entities.
The conformational preferences and energy landscapes of this compound have not been a subject of published computational studies.
Quantum Chemical Analysis of Intermolecular Interactions
A comprehensive search of available scientific literature and computational chemistry databases has revealed a significant gap in the specific theoretical investigation of this compound. At present, there are no published research articles or datasets detailing the quantum chemical analysis of intermolecular interactions for this particular compound.
While computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and Density Functional Theory (DFT) are powerful tools for elucidating the nature and strength of non-covalent interactions in molecular crystals, they have not yet been applied to this compound according to the available public research record.
Studies on other sulfonamide derivatives and naphthalene-containing compounds have successfully employed these techniques to characterize a variety of intermolecular interactions. nih.govrsc.org These interactions include classical hydrogen bonds (e.g., N-H···O), as well as weaker contacts like C-H···O, C-H···π, and π-π stacking, which are crucial in determining the supramolecular architecture and solid-state properties of these molecules. researchgate.netmdpi.com
For instance, in related sulfonamide structures, QTAIM analysis has been used to provide quantitative and qualitative descriptions of the bonding characteristics at critical points between interacting atoms. researchgate.nete-bookshelf.deamercrystalassn.org This method allows for the classification of interactions as either shared-shell (covalent) or closed-shell (like hydrogen bonds and van der Waals forces) based on the topological properties of the electron density. wiley-vch.de
In-Depth Analysis of this compound Reveals a Gap in Supramolecular Research
The study of supramolecular chemistry and crystal engineering provides crucial insights into the solid-state properties of molecular compounds, influencing factors such as stability, solubility, and bioavailability. For sulfonamides, a class of compounds with a rich history in medicinal chemistry, understanding their crystal packing and intermolecular interactions is of paramount importance for the design of new materials and active pharmaceutical ingredients. However, a thorough investigation into the specific crystallographic and supramolecular characteristics of this compound has yet to be extensively documented.
General studies on sulfonamides have revealed common motifs in their crystal structures, which are often dictated by robust hydrogen bonding. nih.govgoogle.comgoogle.com The sulfonamide functional group itself possesses both hydrogen bond donors (the N-H group) and multiple acceptors (the sulfonyl oxygens), leading to the frequent formation of predictable supramolecular synthons, such as dimers and catemers (chains). These interactions are fundamental in directing the assembly of molecules in the solid state.
The influence of substituents on the aromatic core of sulfonamides is a key area of investigation in crystal engineering. The presence of a chlorine atom on the naphthalene (B1677914) ring of this compound is expected to play a significant role in its crystal packing. Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, could potentially compete with or modify the hydrogen bonding networks typically observed in sulfonamides. Furthermore, the chloro-substituent can influence the electron distribution of the naphthalene system, thereby affecting the strength of other non-covalent interactions, such as C-H···O and π-π stacking.
While the broader family of sulfonamides has been the subject of studies on polymorphism—the ability of a compound to exist in multiple crystalline forms—and cocrystallization, specific data for this compound is not present in the available literature. google.com Polymorphs can exhibit different physicochemical properties, and cocrystallization is a widely used strategy to modify these properties by introducing a second molecular component into the crystal lattice. The exploration of these aspects for this compound could yield new solid forms with tailored characteristics.
Supramolecular Chemistry and Crystal Engineering of 6 Chloronaphthalene 2 Sulfonamide Derivatives
Interplay of Intermolecular Interactions and Solid-State Organization
Interactions Influencing Solubility Characteristics
The solubility of a crystalline solid is fundamentally governed by the thermodynamics of two competing processes: the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules. In the context of 6-chloronaphthalene-2-sulfonamide and its derivatives, the interplay of various intermolecular interactions within the crystal structure plays a pivotal role in dictating its aqueous and organic solvent solubility. These interactions must be overcome for the solute to dissolve.
The primary forces at play in the crystal lattice of sulfonamides are hydrogen bonds and π-π stacking interactions. nih.gov The sulfonamide group (-SO₂NH₂) itself is a potent hydrogen bond donor (the N-H proton) and acceptor (the sulfonyl oxygens). This allows for the formation of robust intermolecular hydrogen-bonding networks, which significantly contribute to the stability of the crystal lattice and, consequently, can decrease solubility.
In the case of this compound derivatives, the introduction of different substituents on the sulfonamide nitrogen (the R group in -SO₂NHR) can drastically alter the hydrogen bonding patterns and steric environment. For instance, studies on analogous sulfonamides have shown that the nature of the substituent dictates the preferred hydrogen-bonding motifs. nih.gov If the substituent contains strong hydrogen bond acceptors, it may compete with the sulfonyl oxygens, leading to different packing arrangements.
The naphthalene (B1677914) moiety provides a large, planar aromatic surface ripe for π-π stacking interactions. These non-covalent interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, further stabilize the crystal packing. The strength of these interactions is sensitive to the relative orientation and distance between the naphthalene rings, which can be influenced by the steric bulk and electronic nature of the substituents.
The chlorine atom at the 6-position of the naphthalene ring introduces a halogen bond donor site, potentially leading to additional stabilizing interactions within the crystal lattice. Halogen bonds, though generally weaker than classical hydrogen bonds, can be significant in directing crystal packing and enhancing lattice energy, thereby reducing solubility.
Detailed research findings on closely related sulfonamide structures provide insight into the specific interactions that can be expected to influence the solubility of this compound. For example, the crystal structure of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide reveals the formation of inversion dimers linked by N-H···O(S) hydrogen bonds. researchgate.net This type of strong, dimeric hydrogen bonding motif significantly increases the energy required to break the crystal lattice, thus lowering solubility. Furthermore, the presence of intramolecular N-H···Cl hydrogen bonds can influence the conformation of the molecule and its ability to pack efficiently. researchgate.net
The table below summarizes the key intermolecular interactions and their general influence on the solubility of sulfonamide derivatives, which can be extrapolated to this compound.
| Interaction Type | Functional Groups Involved | General Effect on Crystal Lattice Energy | Anticipated Impact on Solubility |
| Hydrogen Bonding | Sulfonamide N-H (donor), Sulfonyl O (acceptor), Substituent heteroatoms | High | Decrease |
| π-π Stacking | Naphthalene rings | Moderate to High | Decrease |
| Halogen Bonding | Naphthalene-Cl (donor), Electron-rich atoms (acceptor) | Low to Moderate | Decrease |
| Van der Waals Forces | Entire molecule | Moderate | Decrease |
Advanced Analytical Methodologies for 6 Chloronaphthalene 2 Sulfonamide Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography remains a cornerstone for the separation of complex mixtures. For a compound like 6-Chloronaphthalene-2-sulfonamide, both high-performance liquid chromatography and gas chromatography can be considered, each with its own set of advantages and challenges.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD)
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's aromatic structure and the presence of a UV-absorbing naphthalene (B1677914) ring. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, is the most common approach.
The naphthalene chromophore in this compound allows for sensitive detection using UV or Diode Array Detectors (DAD). The maximum absorption wavelength (λmax) for naphthalenesulfonic acids is typically in the UV region, and a DAD can provide spectral information to confirm the identity of the peak and assess its purity. merckmillipore.com A simple and efficient HPLC-UV method can be developed for the simultaneous determination of sulfonamides. researchgate.net For instance, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with 0.1% formic acid) has been successfully used for the separation of various sulfonamides. researchgate.net
A typical HPLC method for a related compound, 2-naphthalenesulfonic acid, utilizes a specialized BIST™ A column with a mobile phase of acetonitrile and a specific buffer, with UV detection at 270 nm. sielc.com While specific conditions for this compound would require experimental optimization, the principles of reversed-phase separation and UV detection are directly applicable.
Table 1: Illustrative HPLC-UV/DAD Parameters for Analysis of Related Aromatic Sulfonamides
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV/DAD at ~230-270 nm |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 35 °C |
This table presents typical starting conditions for method development based on the analysis of structurally similar compounds.
Gas Chromatography (GC) Considerations for Sulfonamide Volatility
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. However, the direct analysis of sulfonamides, including this compound, by GC is challenging due to their low volatility and thermal lability. The sulfonamide group tends to degrade at the high temperatures required for GC analysis.
To overcome this limitation, derivatization is typically required to convert the polar N-H group of the sulfonamide into a more volatile and thermally stable derivative. Common derivatization approaches for sulfonamides include methylation or silylation. nih.govsigmaaldrich.com For example, N1-methylated derivatives of sulfonamides have been successfully analyzed by conventional capillary gas chromatography. nih.gov Trimethylsilyl (TMS) derivatives are also commonly prepared to increase volatility for GC analysis. sigmaaldrich.com
Once derivatized, the resulting compound can be analyzed by GC coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The analysis of the chlorinated naphthalene moiety by GC-MS is well-established. researchgate.netnih.gov
Table 2: Potential GC Derivatization Agents for this compound
| Derivatization Reagent | Derivative Formed | Rationale |
| Diazomethane or Trimethylsilyldiazomethane | Methylated sulfonamide | Increases volatility and thermal stability. |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + TMCS (trimethylchlorosilane) | Trimethylsilyl (TMS) derivative | Common and effective for silylating active hydrogens. |
| Trimethylsulfonium hydroxide (B78521) (TMSH) | Methylated sulfonamide | Allows for online derivatization. mdpi.com |
This table illustrates potential derivatization strategies to enhance the volatility of this compound for GC analysis.
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary Electrophoresis (CE) offers a high-resolution separation alternative to chromatography, particularly for charged analytes. nih.gov Given that this compound possesses a sulfonamide group, its charge state can be manipulated by adjusting the pH of the background electrolyte (BGE), making it amenable to CE separation. nih.gov At low pH values, sulfonamides are typically cationic and can be separated by Capillary Zone Electrophoresis (CZE). grupobiomaster.com
The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. This provides a different separation mechanism compared to the partitioning in reversed-phase HPLC, making CE a valuable orthogonal technique.
For the analysis of sulfonamides, various CE methods have been developed, often employing simple buffers. nih.govresearchgate.net For instance, a BGE of acetic acid at pH 2.5 has been used for the separation of sulfonamide antibiotics. grupobiomaster.com The use of fluorescence detection, following derivatization with a fluorescent tag like o-phthalaldehyde (B127526) (OPA), can significantly enhance sensitivity. e3s-conferences.org
Table 3: Exemplary Capillary Electrophoresis Conditions for Sulfonamide Analysis
| Parameter | Typical Conditions |
| Capillary | Fused-silica (e.g., 50 µm i.d., 50-70 cm length) |
| Background Electrolyte (BGE) | Acidic buffer (e.g., Acetic acid, pH 2.5) or Basic buffer (e.g., Glycine-NaOH, pH 9.0) |
| Separation Voltage | 15 - 25 kV |
| Injection | Hydrodynamic or Electrokinetic |
| Detection | UV at ~214 nm or Fluorescence (with derivatization) |
| Temperature | 20 - 25 °C |
This table provides representative CE parameters that could be adapted for the analysis of this compound.
Mass Spectrometry-Based Methods
Mass Spectrometry (MS) provides highly sensitive and selective detection, offering structural information that is invaluable for the unambiguous identification and quantification of analytes. When coupled with a separation technique like LC or CE, it becomes a powerful tool for analyzing complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
The coupling of HPLC with mass spectrometry (LC-MS) combines the excellent separation capabilities of HPLC with the sensitive and selective detection of MS. For this compound, electrospray ionization (ESI) would be the most suitable ionization technique, likely operating in negative ion mode to deprotonate the sulfonamide group or in positive ion mode to protonate it.
Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and structural information through collision-induced dissociation (CID) of a selected precursor ion to produce characteristic product ions. The fragmentation of sulfonamides in MS/MS is well-studied. Common fragmentation pathways involve the cleavage of the S-N bond and the loss of SO2. nih.govnih.govresearchgate.netresearchgate.net The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, which aids in the identification of chlorinated compounds. acs.orgchemguide.co.uklibretexts.org
Table 4: Predicted Key Mass Transitions for this compound in LC-MS/MS
| Precursor Ion [M-H]⁻ | Predicted Product Ion | Fragmentation Pathway |
| m/z 256.0 | m/z 192.0 | Loss of SO₂ |
| m/z 256.0 | m/z 127.0 | Cleavage of the naphthalene-S bond |
| Precursor Ion [M+H]⁺ | Predicted Product Ion | Fragmentation Pathway |
| m/z 258.0 | m/z 194.0 | Loss of SO₂ |
| m/z 258.0 | m/z 163.0 | Loss of SO₂NH₂ |
This table is predictive and based on known fragmentation patterns of similar compounds. The exact masses will depend on the isotopic composition.
Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS)
The hyphenation of capillary electrophoresis with tandem mass spectrometry (CE-MS/MS) offers a highly efficient and sensitive method for the analysis of charged analytes like this compound. grupobiomaster.comnih.govnih.gov This technique combines the high-resolution separation of CE with the specificity of MS/MS detection.
A CE-MS/MS method for sulfonamides would typically involve a volatile BGE, such as formic acid or acetic acid, to be compatible with the MS interface. grupobiomaster.comnih.gov The use of a sheath liquid is often necessary to provide a stable electrical connection for the electrospray ionization. nih.govyoutube.com The high resolving power of CE coupled with the selectivity of MS/MS makes this a powerful technique for the analysis of this compound in complex matrices.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, particularly suitable for the analysis of semi-polar and non-polar compounds that are not easily ionized by electrospray ionization (ESI). In APCI, the sample solution is vaporized in a heated nebulizer, and the resulting gas-phase analyte molecules are ionized through ion-molecule reactions with reagent gas ions produced by a corona discharge. This process typically results in the formation of protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode, with minimal fragmentation. youngin.comnih.gov
The gentle nature of APCI is advantageous for the analysis of this compound as it preserves the molecular integrity of the analyte, providing a strong molecular ion peak which is essential for accurate mass determination and quantification. The ionization mechanism in APCI is less susceptible to matrix effects compared to ESI, especially for less polar compounds, making it a robust choice for complex sample matrices.
For the analysis of sulfonamides, including those with structures analogous to this compound, APCI-MS is often operated in positive ion mode. The resulting mass spectra are typically dominated by the protonated molecule. youngin.comnih.gov By adjusting the fragmentor or cone voltage, controlled fragmentation can be induced, yielding structurally informative fragment ions. Common fragment ions for sulfonamides include those corresponding to the sulfonyl group and the aromatic amine moiety, which can be used for confirmation and structural elucidation. youngin.com
The operational parameters of the APCI source are critical for optimizing the ionization efficiency and, consequently, the sensitivity of the method. These parameters are typically optimized for the specific analyte and chromatographic conditions.
Table 1: Typical APCI-MS Parameters for Sulfonamide Analysis
| Parameter | Typical Value |
| Ionization Mode | Positive |
| Nebulizer Gas Pressure | 40-60 psi |
| Drying Gas Temperature | 350-400 °C |
| Vaporizer Temperature | 400-500 °C |
| Capillary Voltage | 3000-4000 V |
| Corona Current | 4-10 µA |
| Fragmentor Voltage | 70-120 V |
This table presents a range of typical values based on methodologies for similar compounds; optimization is necessary for the specific analysis of this compound. youngin.comscispace.com
Strategies for Sample Preparation and Matrix Effect Mitigation
The accurate quantification of this compound in complex matrices such as environmental samples (water, soil) or biological fluids necessitates effective sample preparation to remove interfering components and to concentrate the analyte. Furthermore, matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, must be addressed to ensure analytical accuracy. nih.govnih.gov
Sample Preparation Techniques:
Commonly employed sample preparation techniques for sulfonamides from various matrices include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For sulfonamides, LLE with solvents like ethyl acetate (B1210297) or a mixture of acetonitrile and methanol (B129727) has been utilized. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for the cleanup and pre-concentration of sulfonamides from aqueous and biological samples. nih.govmdpi.com Various sorbents can be employed, including reversed-phase (C18), ion-exchange, or polymeric materials. The choice of sorbent depends on the physicochemical properties of this compound and the nature of the sample matrix.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of sulfonamides from complex matrices like fish tissue. nih.gov It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using a mixture of salts and sorbents.
Mitigation of Matrix Effects:
Matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov Several strategies can be employed to mitigate these effects:
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to compensate for the matrix effects as the standards and the analyte in the sample experience similar ionization suppression or enhancement. nih.gov
Internal Standard (IS) Method: An internal standard is a compound that is structurally similar to the analyte but has a different mass. It is added to the sample at a known concentration before sample preparation. By monitoring the ratio of the analyte signal to the IS signal, any variations in sample processing and ionization efficiency can be corrected. For sulfonamide analysis, isotopically labeled analogs are the ideal internal standards. nih.gov
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's ionization. However, this approach may compromise the method's sensitivity if the analyte concentration is low. nih.gov
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation between the analyte and matrix interferences is a fundamental strategy to reduce matrix effects. Longer run times or the use of high-resolution columns can improve separation.
Table 2: Comparison of Sample Preparation and Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Sample Preparation | |||
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, inexpensive. | Can be labor-intensive, may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Selective adsorption of analyte onto a solid sorbent. | High recovery, good cleanup, can be automated. | Can be more expensive, method development may be required. |
| QuEChERS | Extraction with an organic solvent followed by dispersive SPE cleanup. | Fast, high throughput, uses less solvent. | May not be suitable for all matrices, cleanup may be less selective than traditional SPE. |
| Matrix Effect Mitigation | |||
| Matrix-Matched Calibration | Calibration standards prepared in blank matrix extract. | Compensates for proportional matrix effects. | Requires a representative blank matrix, can be difficult to obtain. |
| Internal Standard (IS) Method | A known amount of a similar compound is added to the sample. | Corrects for both sample preparation losses and matrix effects. | Finding a suitable internal standard can be challenging and expensive. |
| Sample Dilution | Reducing the concentration of matrix components by dilution. | Simple and effective for highly concentrated matrices. | Reduces sensitivity, may not be feasible for trace analysis. |
By combining a selective sample preparation technique with appropriate strategies to mitigate matrix effects, it is possible to develop a robust and reliable analytical method for the quantification of this compound using LC-APCI-MS.
Structure Property Relationship Studies and Molecular Design Principles for Chlorinated Naphthalene Sulfonamides
Influence of Naphthalene (B1677914) Ring Substitution Patterns on Chemical Reactivity
The naphthalene ring system, a fused bicyclic aromatic hydrocarbon, is inherently more reactive towards electrophilic substitution than benzene (B151609). msu.eduquora.comstackexchange.com This increased reactivity is attributed to the fact that the activation energy required to form the intermediate carbocation is lower for naphthalene, as the aromaticity of only one ring is disrupted during the reaction, leaving the other benzene ring intact. wordpress.com The delocalization of pi-electrons in naphthalene is not as uniform as in benzene, leading to partial bond fixation and making certain positions more susceptible to attack. stackexchange.com
Electrophilic substitution on naphthalene preferentially occurs at the C1 (α) position over the C2 (β) position because the α-attack results in a more stable carbocation intermediate with a greater number of resonance structures that preserve one of the benzene rings. wordpress.com However, the substitution pattern of 6-Chloronaphthalene-2-sulfonamide involves the less reactive β-position for the sulfonamide group. The presence of substituents further modifies the reactivity of the naphthalene ring.
The two substituents on this compound, a chlorine atom and a sulfonamide group, are both electron-withdrawing and deactivating towards further electrophilic substitution. The chlorine atom deactivates the ring through its inductive effect, while the sulfonamide group is a strong deactivating group. When a naphthalene ring is substituted with a deactivating group, an incoming electrophile will preferentially attack the other ring. wordpress.com In the case of this compound, both substituents are on the same ring, which would be significantly deactivated.
The following table summarizes the directing effects of common substituents on a naphthalene ring:
| Substituent Group | Activating/Deactivating | Directing Effect |
| -OH, -NH2 | Activating | Ortho, Para |
| -Cl, -Br | Deactivating | Ortho, Para |
| -NO2, -SO3H | Deactivating | Meta |
Role of the Sulfonamide Moiety and Chlorine Substitution on Molecular Interactions
The molecular interactions of this compound are primarily governed by the characteristics of its two key functional groups: the sulfonamide moiety and the chlorine substituent.
The chlorine substitution introduces several key features that influence molecular interactions. Due to its electronegativity, the chlorine atom acts as an electron-withdrawing group, affecting the electronic distribution of the naphthalene ring. researchgate.netnih.gov This can create an electrophilic center on the carbon to which it is attached. nih.gov A significant effect of chlorine substitution is the increase in lipophilicity, which can enhance the molecule's ability to cross cell membranes or interact with hydrophobic pockets in proteins. researchgate.net Moreover, the chlorine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic site. The position of the chlorine atom on the aromatic ring has been shown to have a substantial impact on molecular packing and the formation of intermolecular charge transporting channels. rsc.orgrsc.org
Rational Design Strategies Based on Electronic and Steric Effects
The principles of structure-property relationships in chlorinated naphthalene sulfonamides provide a foundation for the rational design of new molecules with specific chemical characteristics. nih.govresearchgate.net By strategically modifying the substitution pattern, it is possible to fine-tune the electronic and steric properties of the compound.
Electronic effects are manipulated by introducing either electron-donating or electron-withdrawing groups onto the naphthalene ring. nih.gov For instance, replacing the chlorine atom with an electron-donating group like a methoxy (B1213986) group would increase the electron density of the naphthalene ring, potentially altering its reactivity and interaction with electron-deficient species. Conversely, adding further electron-withdrawing groups could enhance certain properties related to electron affinity. mdpi.com The electronic nature of the substituents directly impacts the molecule's HOMO-LUMO energy gap, which is a key indicator of chemical reactivity. acs.org
Steric effects are managed by considering the size and spatial arrangement of the substituents. The bulky sulfonamide group can create steric hindrance, influencing the preferred conformation of the molecule and its ability to fit into specific binding sites. wordpress.com In the rational design process, altering the position of the substituents or changing their size can be used to control the molecule's shape and prevent undesirable steric clashes, thereby optimizing its interactions with a target. wordpress.com For example, the steric repulsion between a substituent at the 1-position and the hydrogen at the 8-position in naphthalene derivatives is a well-known effect that influences isomer stability. wordpress.com
The following table illustrates design considerations based on electronic and steric effects:
| Design Strategy | Effect | Potential Outcome |
| Introduce Electron-Donating Group | Increase ring electron density | Altered reactivity, modified binding affinity |
| Introduce Electron-Withdrawing Group | Decrease ring electron density | Enhanced electron affinity, altered reactivity |
| Change Substituent Position | Alter steric environment and electronic distribution | Modified molecular shape, different isomer stability |
| Modify Sulfonamide N-substituents | Change hydrogen bonding capacity and lipophilicity | Altered solubility and molecular interactions |
Positional Isomerism and its Impact on Chemical Characteristics
Positional isomerism plays a critical role in determining the chemical characteristics of chloronaphthalene sulfonamides. The specific placement of the chlorine and sulfonamide groups on the naphthalene ring in this compound is just one of many possibilities, each with a unique set of properties. youtube.com
The substitution on the naphthalene ring can occur at either the α-positions (1, 4, 5, 8) or the β-positions (2, 3, 6, 7). As previously mentioned, the α-position is generally more reactive. wordpress.com Therefore, an isomer such as 4-Chloronaphthalene-1-sulfonamide, with both groups at α-positions, would be expected to have different synthetic accessibility and potentially different reactivity compared to this compound. chemscene.com
Furthermore, the steric environment of each isomer is distinct. An isomer with a substituent at the 1- or 8-position may experience steric strain that is absent in an isomer with substituents only at the β-positions. wordpress.com This can affect the thermodynamic stability of the isomer and its conformational preferences.
A comparison of potential isomers is presented in the table below:
| Compound | Chlorine Position | Sulfonamide Position | Expected Relative Stability |
| This compound | β (6) | β (2) | High |
| 4-Chloronaphthalene-1-sulfonamide | α (4) | α (1) | Lower due to potential steric interactions |
| 7-Chloronaphthalene-1-sulfonamide | β (7) | α (1) | Lower due to potential steric interactions |
Q & A
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound analogs?
- Methodology : Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups at position 6). Test bioactivity in dose-response assays and correlate results with computational descriptors (e.g., LogP, polar surface area) using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
